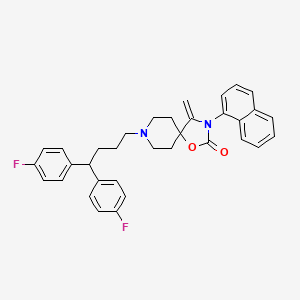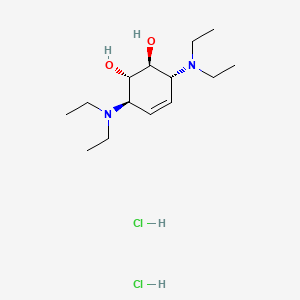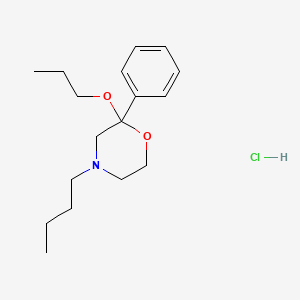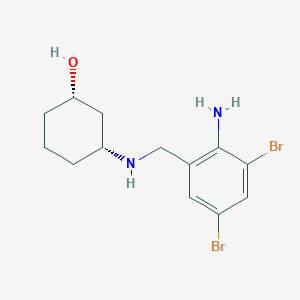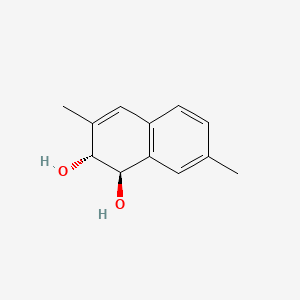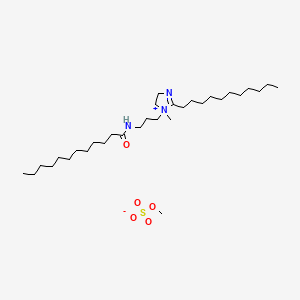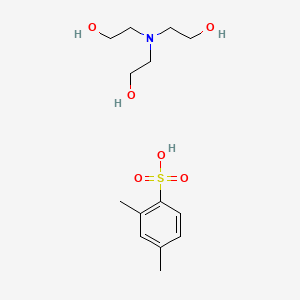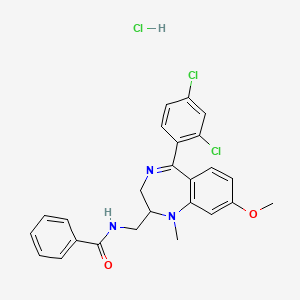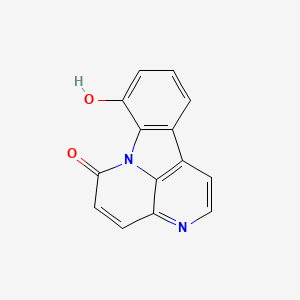
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- is a complex organic compound known for its unique structure and significant biological activities. This compound is part of a larger class of indoloquinoline alkaloids, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole and a suitable naphthyridine derivative, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis machines to ensure consistency and purity. The specific methods can vary depending on the desired yield and purity requirements.
Chemical Reactions Analysis
Types of Reactions
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and naphthyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can have enhanced biological activities.
Scientific Research Applications
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antioxidant and antidiabetic agent.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in oxidative stress and glucose metabolism . The pathways involved include the modulation of oxidative stress responses and the regulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 10-Methoxy-6H-indolo(3,2,1-de)(1,5)naphthyridin-6-one
- 2-Methoxy-6H-indolo(3,2,1-de)(1,5)naphthyridin-6-one
- 1,2,3,3a,4,5-Hexahydro-8-hydroxy-3-methyl-6H-indolo(3,2,1-de)(1,5)naphthyridin-6-one
Uniqueness
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- is unique due to its specific hydroxyl group at the 8th position, which significantly influences its chemical reactivity and biological activity. This hydroxyl group enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
66762-19-4 |
|---|---|
Molecular Formula |
C14H8N2O2 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
14-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |
InChI |
InChI=1S/C14H8N2O2/c17-11-3-1-2-8-9-6-7-15-10-4-5-12(18)16(13(9)10)14(8)11/h1-7,17H |
InChI Key |
WBFKHEDOTNJGJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N3C(=O)C=CC4=NC=CC2=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




